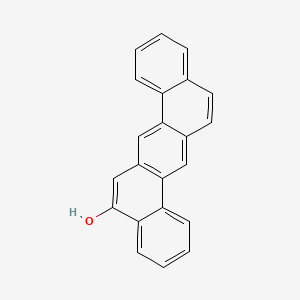

Dibenz(a,h)anthracen-5-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

4002-76-0 |

|---|---|

Molecular Formula |

C22H14O |

Molecular Weight |

294.3 g/mol |

IUPAC Name |

naphtho[1,2-b]phenanthren-5-ol |

InChI |

InChI=1S/C22H14O/c23-22-13-16-12-20-15(10-9-14-5-1-2-6-17(14)20)11-21(16)18-7-3-4-8-19(18)22/h1-13,23H |

InChI Key |

BBWOMDVXOOZFBE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C=C(C5=CC=CC=C54)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dibenz A,h Anthracen 5 Ol and Analogs for Mechanistic Investigations

Regiospecific Synthesis of Hydroxylated Dibenz(a,h)anthracenes

The precise placement of a hydroxyl group on the dibenz(a,h)anthracene skeleton is a significant synthetic challenge. Researchers have developed several methodologies to control the position of functional groups, enabling the synthesis of specific hydroxylated isomers like Dibenz(a,h)anthracen-5-ol.

Modern synthetic strategies often employ transition metal-catalyzed cross-coupling and C-H activation reactions. Palladium- and ruthenium-based catalysts have proven particularly effective. acs.orgresearchgate.netfrontiersin.org For instance, methods like the Suzuki-Miyaura cross-coupling can be used to construct the polycyclic core from smaller, functionalized precursors. cdnsciencepub.com A general approach involves the regioselective C-H arylation of aromatic ketones, followed by cyclization and aromatization steps to build the dibenz[a,h]anthracene (B1670416) framework. researchgate.net

Another powerful strategy is the intramolecular double-cyclization of specifically designed precursors, such as (Z,Z)-p-styrylstilbene derivatives, catalyzed by palladium acetate. frontiersin.org Gold-catalyzed double cyclization reactions of dihaloethynylterphenyls have also been reported to yield the dibenzo[a,h]anthracene core. frontiersin.org Once the core is assembled, late-stage oxidation or the use of precursors with strategically placed methoxy (B1213986) groups, which can be later demethylated to hydroxyls, allows for the introduction of the phenol (B47542) functionality. researchgate.net The synthesis of oxidized metabolites, including various phenols of dibenz(a,h)anthracene, has been a key area of research, driven by the need to identify the products of metabolic activation. acs.orgiarc.fr

| Synthetic Strategy | Catalyst/Reagents | Key Features | Reference |

| C-H Arylation | Ruthenium (Ru) | Regioselective coupling of ketones and diboronates followed by cyclization. | researchgate.net |

| Intramolecular Double-Cyclization | Palladium (Pd(OAc)₂) | One-pot cyclization of (Z,Z)-p-styrylstilbene derivatives. | frontiersin.org |

| One-Pot Double Cyclization | Gold (AuCl) | Catalytic cyclization of dihaloethynylterphenyls. | frontiersin.org |

| Directed ortho-Metalation | Palladium (Pd) | Suzuki-Miyaura coupling strategies for building phenanthrene-like cores. | cdnsciencepub.com |

| Oxidative Ring Contraction | Acid (BF₃·OEt₂) | Conversion of a researchgate.netresearchgate.netcdnsciencepub.com-fused epoxy alcohol skeleton into an anthracene (B1667546) core. | acs.org |

Development of Isotope-Labeled this compound for Elucidating Metabolic Pathways

Isotope labeling is an indispensable tool for tracing the metabolic fate of compounds in biological systems. nih.gov The development of isotope-labeled this compound, using isotopes such as Carbon-14 (¹⁴C), Deuterium (B1214612) (²H, D), or Tritium (B154650) (³H, T), allows for unambiguous tracking of the molecule and its metabolites through complex biochemical networks. nih.govacs.org

Stable isotope-resolved metabolomics (SIRM) combined with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy enables precise measurement of atom transitions in metabolic pathways. nih.govnih.gov Late-stage isotope labeling has emerged as an efficient strategy, minimizing the handling of radioactive materials and reducing the cost and time of synthesis. acs.org Methodologies for late-stage ¹⁴C-labeling, often starting from building blocks like [¹⁴C]CO₂, or for deuterium and tritium labeling via hydrogen isotope exchange (HIE) reactions, are particularly relevant. acs.orgacs.org Iridium-catalyzed HIE reactions, for example, can introduce deuterium or tritium into specific positions on an aromatic ring under mild conditions. acs.org

These techniques can be applied to this compound to produce labeled analogs for in vitro and in vivo studies, helping to identify and quantify metabolic products and clarify the pathways leading to detoxification or activation. nih.gov

| Isotope | Labeling Approach | Application in Mechanistic Studies | Reference |

| Carbon-14 (¹⁴C) | Late-stage synthesis from [¹⁴C]CO₂ or other small labeled precursors. | Quantitative analysis of mass balance, metabolite profiling, and DNA adduct formation. | acs.org |

| Deuterium (²H) | Hydrogen Isotope Exchange (HIE) catalyzed by transition metals (e.g., Iridium). | Elucidation of reaction mechanisms (kinetic isotope effect); internal standards for MS. | acs.org |

| Tritium (³H) | Hydrogen Isotope Exchange (HIE). | Radioligand binding assays and sensitive detection in metabolic studies. | acs.org |

| Stable Isotopes (¹³C, ¹⁵N) | Fermentation in labeled media (for biosynthetic studies). | Structure elucidation of complex metabolites using NMR and MS. | beilstein-journals.org |

Preparation of Metabolically Relevant Conjugates and Stereoisomers for Research Applications

In biological systems, PAHs and their hydroxylated metabolites are often detoxified by conjugation with polar molecules, which increases their water solubility and facilitates excretion. iarc.frnih.gov The primary conjugates are formed with glucuronic acid, sulfate (B86663), and glutathione (B108866) (GSH). iarc.fr The preparation of these metabolically relevant conjugates of this compound is essential for studying its complete metabolic profile.

Glucuronide conjugates can be synthesized enzymatically using UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from UDPGA to the hydroxyl group of the substrate. nih.gov Similarly, sulfotransferases (SULTs) can be used to prepare sulfate conjugates. Glutathione S-transferases (GSTs) catalyze the conjugation of electrophilic metabolites, such as diol epoxides derived from the parent PAH, with GSH. scispace.com

Furthermore, metabolism is often a stereoselective process. The enzymes involved can produce specific stereoisomers of metabolites and their conjugates. nih.govtandfonline.com Therefore, the enantiospecific or diastereoselective synthesis of these compounds is critical. This allows researchers to study the biological activity of individual isomers, as different stereoisomers can have vastly different biological effects. tandfonline.com Synthetic strategies often involve chiral catalysts or resolving agents to obtain optically active dihydrodiols and diol epoxides, which are key precursors to various final metabolites. tandfonline.com

| Conjugate/Metabolite Type | Enzyme Family Involved | Function/Research Application | Reference |

| Glucuronides | UDP-glucuronosyltransferases (UGTs) | Major detoxification pathway; increases water solubility for excretion. | nih.gov |

| Sulfates | Sulfotransferases (SULTs) | Detoxification pathway, particularly for phenols. | iarc.fr |

| Glutathione (GSH) Conjugates | Glutathione S-transferases (GSTs) | Detoxification of electrophilic metabolites like epoxides. | scispace.com |

| Dihydrodiols/Diol Epoxides | Cytochrome P450 (CYP), Epoxide Hydrolase (EH) | Key intermediates in metabolic activation pathways; precursors to other metabolites. | nih.govtandfonline.com |

Methodological Aspects of Purification and Structural Validation in Research Synthesis

The successful synthesis of this compound and its derivatives requires robust methods for purification and unambiguous structural validation. Given the complexity of the reaction mixtures, which may contain multiple isomers, advanced analytical techniques are crucial.

High-performance liquid chromatography (HPLC) is a cornerstone technique for both purification and analysis. scispace.com The use of chiral stationary phases in HPLC is particularly important for separating enantiomers of metabolites like dihydrodiols and their conjugates, which is often necessary as biological activity can be highly stereospecific. tandfonline.com Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful tool, especially for the analysis of the parent hydrocarbons and their less polar metabolites. The use of isotopically labeled internal standards is recommended to ensure accurate quantification. researchgate.net

For structural validation, a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is the gold standard. High-resolution mass spectrometry (HRMS) provides the exact molecular formula. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are used to elucidate the complete chemical structure and stereochemistry of the synthesized compounds by establishing the connectivity of all atoms in the molecule. beilstein-journals.org

| Technique | Purpose | Key Considerations | Reference |

| High-Performance Liquid Chromatography (HPLC) | Purification and separation of isomers and conjugates. | Use of normal phase, reverse phase, or chiral stationary phases. | scispace.comtandfonline.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis and quantification of volatile and semi-volatile compounds. | Requires derivatization for polar compounds; use of labeled internal standards. | researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Complete structural and stereochemical elucidation. | 1D (¹H, ¹³C) and 2D (COSY, HMBC) experiments are standard. | beilstein-journals.org |

| High-Resolution Mass Spectrometry (HRMS) | Determination of exact mass and molecular formula. | Provides high confidence in compound identity. | nih.gov |

Enzymatic Biotransformation and Metabolic Fates of Dibenz A,h Anthracen 5 Ol

Pathways of Formation from Precursor Polycyclic Aromatic Hydrocarbons

Dibenz(a,h)anthracen-5-ol is a phenolic metabolite formed from the parent PAH, dibenz(a,h)anthracene. nih.gov Its formation is a critical step in the metabolic cascade of DBA.

Role of Cytochrome P450 Monooxygenases in Hydroxylation

The initial step in the metabolism of dibenz(a,h)anthracene is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. ontosight.aismolecule.com These enzymes introduce an oxygen atom into the PAH structure, leading to the formation of epoxides and phenols. Specifically, CYP1A1, CYP1A2, and CYP1B1 are known to be crucial in the epoxidation of dibenz(a,h)anthracene. smolecule.com The formation of phenols, including the 2-, 4-, and 5-phenols, is thought to occur through the aromatization of the initially formed arene oxides. nih.gov

Enzymatic Conversion from Arene Oxides and Dihydrodiols

The formation of this compound is linked to the initial epoxidation of the DBA molecule. The cytochrome P450-dependent monooxygenases attack the 1,2-, 3,4-, and 5,6-positions of the DBA molecule. nih.gov This leads to the formation of arene oxides, such as DBA-5,6-oxide. nih.govdntb.gov.ua These arene oxides are unstable and can undergo spontaneous aromatization to form phenols. psu.edu For instance, the spontaneous aromatization of dibenz[a,h]anthracene (B1670416) 1,2-oxide in an aqueous solution yields a mixture of 1- and 2-phenols, while the 3,4-oxide yields 3- and 4-phenols. psu.edu It is proposed that this compound is formed through a similar aromatization of the corresponding arene oxide. nih.gov

Furthermore, these arene oxides can be enzymatically hydrated by epoxide hydrolase to form trans-dihydrodiols. nih.govresearchgate.net The 3,4-dihydrodiol is a dominant metabolite, accounting for over 22% of the total metabolic conversion. nih.gov The 1,2-dihydrodiol and the 5,6-dihydrodiol are also formed. nih.gov These dihydrodiols are precursors for further metabolism. ontosight.airesearchgate.net

| Enzyme Family | Specific Enzymes | Role in Formation |

| Cytochrome P450 | CYP1A1, CYP1A2, CYP1B1, CYP2B6, CYP2C9 | Initial oxidation of Dibenz(a,h)anthracene to arene oxides and phenols. smolecule.comnih.govacs.org |

| Epoxide Hydrolase | Microsomal epoxide hydrolase (mEH) | Hydration of arene oxides to form dihydrodiols. nih.govresearchgate.net |

Further Biotransformation of this compound

Once formed, this compound can undergo several further biotransformation reactions, leading to detoxification or the formation of other metabolites.

Glucuronidation and Sulfation Mechanisms

Phenolic metabolites of PAHs, such as this compound, are substrates for phase II conjugating enzymes. These enzymes increase the water solubility of the metabolites, facilitating their excretion from the body. researchgate.net The primary conjugation reactions for phenolic metabolites are glucuronidation and sulfation. acs.orgresearchgate.net Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), while sulfation is catalyzed by sulfotransferases (SULTs). acs.org These enzymes conjugate glucuronic acid or a sulfonate group, respectively, to the hydroxyl group of the phenol (B47542).

Epoxide Formation and Hydrolysis to Tetrols

The metabolic pathway can proceed from dihydrodiols to the formation of diol epoxides, which are highly reactive and considered ultimate carcinogens for many PAHs. nih.gov The 1,2-dihydrodiol of DBA is further metabolized to vicinal diol epoxides, as indicated by the formation of 1,4/2,3- and 1,3/2,4-tetrols upon hydrolysis. nih.govnih.gov However, evidence for the formation of vicinal dihydrodiol epoxides from the highly mutagenic 3,4-dihydrodiol of DBA has not been found. nih.gov Instead, it has been proposed that tetrol epoxides may be the ultimate reactive metabolites in this case. nih.gov

Glutathione (B108866) Conjugation Pathways

Glutathione S-transferases (GSTs) are another critical family of phase II enzymes involved in the detoxification of PAH metabolites. acs.org They catalyze the conjugation of glutathione (GSH) to electrophilic compounds, including arene oxides and diol epoxides. acs.orgscispace.com The reaction of the "K-region" epoxide of benz[a]anthracene with glutathione forms S-(5,6-dihydro-l-hydroxybenz-[a]anthracen-k-yl)glutathione. nih.gov Similarly, dibenz[a,h]anthracene 5,6-epoxide can be conjugated with glutathione to form S-(5,6-dihydro-6-hydroxy-5-dibenzanthracenyl)glutathione. nih.gov This conjugation is an important detoxification pathway, as it neutralizes the reactive epoxides. acs.org Human GST A1-1 has been shown to be active towards the bay region diol epoxides of dibenz[a,h]anthracene. scispace.com

| Biotransformation Pathway | Key Enzymes | Resulting Products |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates acs.orgresearchgate.net |

| Sulfation | Sulfotransferases (SULTs) | Sulfate (B86663) conjugates acs.orgresearchgate.net |

| Epoxidation and Hydrolysis | Cytochrome P450, Epoxide Hydrolase | Tetrols nih.govnih.gov |

| Glutathione Conjugation | Glutathione S-transferases (GSTs) | Glutathione conjugates scispace.comnih.gov |

In Vitro and Ex Vivo Models for Metabolic Pathway Elucidation

Understanding the metabolic fate of this compound is essential for assessing its biological activity and potential toxicity. Researchers utilize a variety of in vitro and ex vivo models to simulate and study these metabolic processes in a controlled environment. These models range from simple systems with single enzymes to more complex cellular systems that mimic the physiological conditions of an organism.

Isolated Enzyme Systems and Recombinant Protein Studies

The initial stages of PAH metabolism are often catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov Studies using isolated enzyme systems and recombinant proteins allow for the precise determination of which specific enzymes are involved in the metabolism of a particular compound. nih.govopenaccessjournals.comfrontiersin.org

The use of recombinant proteins, which are proteins produced by genetically engineered host cells, has become a cornerstone of modern biotechnology and is instrumental in these metabolic studies. openaccessjournals.comthermofisher.comnih.gov By expressing specific human CYP enzymes in host cells, such as hepatoma G2 cells, researchers can investigate the metabolic capabilities of individual enzymes in a clean, controlled system. nih.gov This approach has been used to identify that CYP2C9 has the highest catalytic efficiency in forming the procarcinogenic trans-3,4-dihydrodiol from dibenz(a,h)anthracene. nih.gov Similar methodologies could be applied to delineate the specific enzymes responsible for the subsequent metabolism of this compound.

Table 1: Human Cytochrome P450 Enzymes Involved in Dibenz(a,h)anthracene Metabolism

| Enzyme Family | Specific Enzyme | Role in Metabolism |

| Cytochrome P450 | CYP1A2 | High activity in total metabolism. nih.gov |

| Cytochrome P450 | CYP2B6 | Moderate activity in total metabolism. nih.gov |

| Cytochrome P450 | CYP2C9 | Highest catalytic efficiency in forming the procarcinogenic 3,4-dihydrodiol. nih.gov |

Subcellular Fractions (e.g., Microsomes, Cytosols)

Subcellular fractions, particularly microsomes and cytosols, are invaluable tools for studying drug and xenobiotic metabolism. nih.govnih.gov Microsomes are vesicles derived from the endoplasmic reticulum and contain a high concentration of phase I enzymes, most notably the cytochrome P450s. nih.govnih.gov Cytosols, the soluble portion of the cytoplasm, contain various phase II conjugation enzymes, such as glutathione S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs). iarc.fr

Studies using rat liver microsomes have been fundamental in understanding the metabolism of dibenz(a,h)anthracene. nih.govnih.govnih.gov These preparations have been shown to metabolize dibenz(a,h)anthracene into a variety of products, including dihydrodiols, phenols, and their secondary metabolites. nih.govnih.gov For example, incubations with 3-methylcholanthrene-induced rat liver microsomes resulted in the formation of three polar products: the 3,4:10,11-bis-diol and the related 1,2,3,4,8,9- and 1,2,3,4,10,11-hexols. nih.gov

With respect to this compound, studies with rat liver microsomes have indicated that phenols of dibenz(a,h)anthracene, including the 5-phenol, can undergo glucuronidation mediated by UGTs. iarc.fr This conjugation reaction increases the water solubility of the compound, facilitating its excretion. iarc.fr Furthermore, the metabolism of the related 5,6-epoxy-5,6-dihydrodibenzanthracene in rat-liver homogenates yields a phenol that is likely 5-hydroxydibenzanthracene (this compound) and a glutathione conjugate. nih.gov This suggests that this compound can be both a metabolite of the parent epoxide and a substrate for further conjugation reactions.

Table 2: Metabolic Products of Dibenz(a,h)anthracene and its Derivatives in Microsomal Systems

| Substrate | System | Major Metabolites Identified | Reference |

| Dibenz(a,h)anthracene | Rat Liver Microsomes | trans-1,2-, -3,4-, and -5,6-dihydrodiols | nih.gov |

| Dibenz(a,h)anthracene | Rat Liver Microsomes | 3,4:10,11-bis-diol, 1,2,3,4,8,9-hexol, 1,2,3,4,10,11-hexol | nih.gov |

| Dibenz(a,h)anthracene Phenols | Rat Liver Microsomes | Glucuronide conjugates | iarc.fr |

| 5,6-Epoxy-5,6-dihydrodibenzanthracene | Rat-liver homogenates | 5-hydroxydibenzanthracene, Glutathione conjugate | nih.gov |

Cell Culture Systems for Metabolic Profiling

Cell culture systems provide a more integrated model for metabolic studies, as they possess both phase I and phase II enzymatic activities within an intact cellular environment. nih.govmdpi.com Various cell lines, such as those derived from the liver or skin, are used to profile the metabolism of xenobiotics. iarc.fr

While specific metabolic profiling studies focused exclusively on this compound in cell culture systems are not widely documented, the metabolism of the parent compound, dibenz(a,h)anthracene, has been investigated in mammalian cells. iarc.fr These studies have shown that cultured mammalian cells can metabolize dibenz(a,h)anthracene to its diol epoxides, which are ultimate carcinogenic metabolites. iarc.fr For instance, the formation of anti-dibenz[a,h]anthracene-3,4-diol-1,2-oxide has been observed in mammalian cells in culture. iarc.fr

Given that phenols are known intermediates in PAH metabolism, it is highly probable that this compound is formed in these cell culture systems. The subsequent fate of this phenolic metabolite would likely involve conjugation reactions, such as glucuronidation or sulfation, leading to its detoxification and clearance from the cells. The use of metabolic profiling techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, allows for the separation and identification of these various metabolites from the cell culture medium and cell lysates. nih.govnih.gov

Molecular and Cellular Mechanistic Investigations of Dibenz A,h Anthracen 5 Ol

DNA Adduct Formation and DNA Repair Perturbations

Dibenz(a,h)anthracene is a polycyclic aromatic hydrocarbon (PAH) recognized for its considerable tumorigenicity, which is linked to its ability to form DNA adducts and trigger a DNA damage response. medchemexpress.comepa.gov This process can lead to cell cycle arrest and apoptosis. medchemexpress.com The metabolic activation of DBA is a prerequisite for its genotoxicity, leading to the formation of reactive intermediates that covalently bind to DNA. nih.gov

The formation of DNA adducts by DBA is a result of its metabolic activation into highly reactive diol epoxides. nih.govnih.gov In vitro studies using rat liver microsomes have shown that bay region diolepoxide-DNA adducts constitute a significant portion (27.5%) of the total adducts formed. nih.gov

The primary adducts identified are formed with deoxyguanosine and deoxyadenosine (B7792050) residues in the DNA. nih.govnih.gov Specifically, the main bay region adduct is a deoxyguanosine adduct of (anti)-3S,4R-dihydroxy-1R,2S-epoxy-1,2,3,4-tetrahydrodibenz[a,h]anthracene. nih.gov This metabolite arises from (-)-3,4-dihydroxy-3,4-dihydrodibenz[a,h]anthracene. nih.gov

Analysis of adduct distribution reveals the following breakdown:

Anti-diolepoxide-deoxyguanosine adducts: Contribute to 17.7% of adduct-associated radioactivity. nih.gov

Syn-diolepoxide-deoxyguanosine adducts: Contribute to 5.8% of adduct-associated radioactivity. nih.gov

Bay region deoxyadenosine adducts: Account for approximately 4% of the total adducts. nih.gov

Studies in C3H10T1/2 mouse embryo fibroblasts treated with DBA revealed the formation of 11 distinct adducts. nih.gov Two of these have been identified as products of the interaction between DBA-3,4-diol-1,2-oxide and 2'-deoxyguanosine. nih.gov

| Adduct Type | Specific Binding Site | Precursor Metabolite | Relative Abundance |

|---|---|---|---|

| Anti-diolepoxide Adduct | Deoxyguanosine | (-)-3,4-dihydroxy-3,4-dihydrodibenz[a,h]anthracene | 17.7% |

| Syn-diolepoxide Adduct | Deoxyguanosine | Metabolites of Dibenz(a,h)anthracene | 5.8% |

| Bay Region Adduct | Deoxyadenosine | Metabolites of Dibenz(a,h)anthracene | 4.0% |

| Diol-epoxide Adduct | 2'-Deoxyguanosine | DBA-3,4-diol-1,2-oxide | Not specified |

The metabolic activation of DBA to its DNA-reactive forms is a multi-step enzymatic process. The key enzymes involved are cytochrome P450 (CYP) monooxygenases and epoxide hydrolase. nih.gov

The primary pathway for activation involves the formation of dihydrodiols. nih.govnih.gov Rat liver microsomal fractions metabolize DBA into several dihydrodiols, including trans-1,2-, trans-3,4-, and trans-5,6-dihydrodiols. nih.gov The trans-3,4-dihydrodiol is a principal and highly tumorigenic metabolite. nih.govresearchgate.net

The process proceeds as follows:

Initial Oxidation: Cytochrome P450 enzymes, particularly those induced by agents like Aroclor 1254 (e.g., CYP1A1/1A2 family), catalyze the initial epoxidation of the DBA molecule. nih.gov

Hydration: Microsomal epoxide hydrolase then hydrates the initial epoxide to form a trans-dihydrodiol. nih.gov This step is stereoselective, with a high enrichment of R,R enantiomers for the three main dihydrodiols. nih.gov

Second Epoxidation: The resulting dihydrodiol, primarily the trans-3,4-dihydrodiol, undergoes a second epoxidation by CYP enzymes to form the ultimate carcinogenic metabolite: a bay-region diol-epoxide (e.g., DBA-3,4-diol-1,2-oxide). nih.govnih.gov

This diol-epoxide is highly electrophilic and readily attacks nucleophilic sites on DNA bases, particularly the N2 position of guanine (B1146940) and the N6 position of adenine, forming stable covalent adducts. nih.govnih.gov

The formation of bulky covalent DNA adducts from metabolites of compounds like Dibenz(a,h)anthracene can significantly disrupt DNA replication and transcription. nih.govnih.gov These processes are essential for maintaining genetic integrity and continuity. nih.gov

The fidelity of DNA replication depends on the high accuracy of replicative DNA polymerases, which is ensured by nucleotide selectivity, exonucleolytic proofreading, and post-replicative DNA mismatch repair. nih.gov When a DNA polymerase encounters a DBA adduct on the template strand, it may stall or insert an incorrect nucleotide opposite the lesion. This can lead to point mutations (substitutions) or frameshift mutations if the polymerase slips. The presence of these adducts can overwhelm or evade the proofreading (3'-5' exonuclease) and mismatch repair machinery, allowing mutations to become permanently fixed in the genome during subsequent rounds of replication. nih.gov

Similarly, during transcription, RNA polymerase may be blocked by a DNA adduct, leading to truncated mRNA transcripts and reduced protein expression. Alternatively, the polymerase might misread the adducted base, resulting in the synthesis of a mutant protein. Such disruptions in replication and transcription are fundamental mechanisms by which DNA damage initiates carcinogenesis. epa.govepa.gov

Aryl Hydrocarbon Receptor (AhR) Ligand Binding and Signal Transduction

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxic effects of many PAHs, including DBA. nih.govnih.gov The AhR is part of a cytosolic multiprotein complex and, upon ligand binding, translocates to the nucleus. nih.govmdpi.com

PAHs like DBA are known to bind to and activate the AhR. nih.gov This activation initiates a signal transduction cascade. Different ligands can act as full agonists, partial agonists, or antagonists, leading to a wide spectrum of biological responses. whoi.edunih.gov The structural characteristics of the ligand influence its fit within the AhR ligand-binding domain and its ability to induce the conformational changes necessary for receptor activation. nih.gov

Upon binding a ligand like DBA, the AhR undergoes a conformational change, dissociates from its cytosolic chaperone proteins (like Hsp90), and translocates into the nucleus. mdpi.commdpi.com In the nucleus, it forms a heterodimer with the AhR Nuclear Translocator (ARNT). mdpi.commdpi.com

This AhR-ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, activating their transcription. mdpi.comresearchgate.net

A primary and well-characterized consequence of AhR activation by PAHs is the induction of a battery of drug-metabolizing enzymes. nih.gov

| Gene | Protein Function | Role in DBA Metabolism |

|---|---|---|

| CYP1A1 | Cytochrome P450 1A1 | Metabolizes PAHs to reactive intermediates (e.g., epoxides) |

| CYP1B1 | Cytochrome P450 1B1 | Also involved in the metabolic activation of PAHs |

| AhRR | AhR Repressor | Forms a negative feedback loop to regulate AhR signaling |

The induction of CYP1A1 and CYP1B1 is a critical event, as these enzymes are directly involved in the metabolic activation of DBA into the dihydrodiols and diol-epoxides that form DNA adducts. nih.gov Thus, DBA participates in its own bioactivation through an AhR-dependent mechanism. Beyond this classical pathway, AhR can also interact with other signaling pathways and transcription factors, such as NF-κB and KLF6, influencing a broader network of genes involved in processes like cell proliferation, apoptosis, and immune response. nih.govnih.govmdpi.com

Mechanisms of Oxidative Stress Induction

The introduction of a hydroxyl group to the dibenz(a,h)anthracene structure to form Dibenz(a,h)anthracen-5-ol marks a critical step in a metabolic cascade that can significantly induce oxidative stress. This process is primarily driven by the ability of the phenolic metabolite to undergo redox cycling.

The metabolism of phenolic PAHs can lead to the formation of catechols and subsequently o-quinones. nih.govnih.gov This conversion facilitates a process known as redox cycling. During redox cycling, the quinone form is reduced by cellular reductases to a semiquinone radical, which can then donate an electron to molecular oxygen to form the superoxide (B77818) anion radical (O₂⁻). nih.govmdpi.com This process regenerates the quinone, allowing it to re-enter the cycle and continuously generate superoxide.

The superoxide anion is a primary Reactive Oxygen Species (ROS) that can be converted by the enzyme superoxide dismutase (SOD) into hydrogen peroxide (H₂O₂). acs.org While H₂O₂ is less reactive, in the presence of transition metals like iron (Fe²⁺), it can undergo the Fenton reaction to produce the highly reactive hydroxyl radical (•OH). mdpi.comacs.org The sustained generation of these ROS can overwhelm the cell's antioxidant defenses. iiarjournals.org Key cellular antioxidants, such as glutathione (B108866) (GSH), are depleted as they are consumed in an attempt to neutralize the excess ROS and their byproducts. researchgate.net This leads to a modulation of the cellular antioxidant response, often involving the upregulation of antioxidant enzymes as a compensatory mechanism, although this response can be insufficient under high exposure. iiarjournals.orgepa.gov

Redox homeostasis is the delicate balance between the production of ROS and the capacity of the antioxidant defense systems to neutralize them. The persistent generation of ROS through the redox cycling of metabolites derived from this compound disrupts this equilibrium, tipping the cell into a state of oxidative stress. nih.govnih.gov This imbalance leads to widespread oxidative damage to crucial cellular macromolecules, including lipids, proteins, and DNA. nih.govnih.gov Lipid peroxidation can compromise membrane integrity, while the oxidation of proteins can lead to loss of enzymatic function and structural damage. Oxidative damage to DNA can result in mutagenic lesions, contributing to the carcinogenic potential of the parent compound. nih.gov

Table 1: Mechanisms of Oxidative Stress Induction

| Mechanism | Description | Key Molecules Involved | Cellular Consequence |

|---|---|---|---|

| Redox Cycling | The phenolic metabolite is converted to a quinone, which repeatedly accepts and donates electrons, transferring them to molecular oxygen. | This compound, Quinones, Semiquinone radicals, Cellular reductases | Continuous generation of superoxide radicals. |

| ROS Generation | Enzymatic and non-enzymatic conversion of initial ROS into more reactive species. | Superoxide (O₂⁻), Hydrogen peroxide (H₂O₂), Hydroxyl radical (•OH), Superoxide Dismutase (SOD) | Damage to DNA, proteins, and lipids. |

| Antioxidant Depletion | Consumption of cellular antioxidants in an attempt to neutralize the overproduction of ROS. | Glutathione (GSH), Glutathione Peroxidase | Reduced capacity to handle oxidative insults, leading to a pro-oxidant state. |

| Homeostasis Disruption | The overall cellular balance shifts from a reduced to an oxidized state. | ROS, Antioxidants | Widespread cellular damage and activation of stress-response pathways. |

Epigenetic Modulations Induced by this compound

Exposure to PAHs and their metabolites is increasingly associated with significant alterations in the epigenetic landscape, which controls gene expression without changing the DNA sequence itself. nih.gov These changes can be heritable through cell division and are crucial in the mechanisms of carcinogenesis.

PAH metabolites can profoundly affect DNA methylation, the process of adding a methyl group to cytosine bases, typically at CpG sites. Studies on related PAHs have shown that their metabolites can cause both global and gene-specific changes in methylation patterns. nih.govresearchgate.net

Gene-Specific Hypermethylation: Conversely, the same exposures can lead to the hypermethylation of promoter regions of specific genes, particularly tumor suppressor genes. nih.gov This targeted hypermethylation can silence gene expression, providing a pathway for uncontrolled cell growth.

These alterations in DNA methylation dynamics contribute to genomic instability and aberrant gene expression, which are hallmarks of cancer. nih.gov

Histone proteins, which package DNA into chromatin, can be chemically modified (e.g., by acetylation and methylation) to regulate gene accessibility and expression. Exposure to PAHs can disrupt these histone modification patterns. nih.govnih.gov For instance, studies on benzo[a]pyrene, a well-known PAH, show that its metabolites can lead to a reduction in histone H3 acetylation at specific lysine (B10760008) residues (e.g., H3K9ac, H3K18ac, H3K27ac). rsc.org Such changes can alter the binding of transcription factors to DNA. rsc.org Furthermore, modifications like the trimethylation of histone H3 at lysine 36 (H3K36me3) have been shown to increase in response to PAH-induced DNA damage, playing a role in the transcriptional regulation of DNA repair genes. nih.gov These shifts in the histone modification landscape result in chromatin remodeling, altering which genes are expressed and which are silenced, thereby impacting cellular responses to DNA damage and cell cycle control. nih.govrsc.org

Table 2: Summary of Epigenetic Modulations

| Epigenetic Mechanism | Specific Alteration | Consequence |

|---|---|---|

| DNA Methylation | Global hypomethylation | Genomic instability, activation of oncogenes. |

| Gene-specific hypermethylation | Silencing of tumor suppressor genes. | |

| Histone Modification | Decreased acetylation (e.g., H3K18ac, H3K27ac) | Altered promoter accessibility and gene transcription. rsc.org |

| Altered methylation (e.g., increased H3K36me3) | Regulation of DNA damage response genes. nih.gov |

Interactions with Key Cellular Proteins (e.g., Enzymes, Transcription Factors)

The biological effects of this compound and its parent compound are mediated through direct and indirect interactions with a variety of essential cellular proteins.

The metabolism of dibenz(a,h)anthracene itself is initiated by cytochrome P450 (CYP) enzymes, particularly members of the CYP1 family like CYP1A1 and CYP1B1. nih.gov The expression of these enzymes is controlled by the Aryl hydrocarbon Receptor (AhR) , a ligand-activated transcription factor. nih.govnih.gov Dibenz(a,h)anthracene is a known ligand for the AhR. nih.gov Upon binding, the AhR translocates to the nucleus, dimerizes with the ARNT protein, and binds to response elements on the DNA, upregulating the transcription of target genes, including the CYP enzymes responsible for its own metabolism. nih.gov This creates a feedback loop that generates more reactive metabolites.

Furthermore, the reactive metabolites produced from PAHs, particularly quinones formed from phenols and dihydrodiols, are electrophilic and can form covalent adducts with nucleophilic sites on proteins. nih.govnih.gov This can lead to the inactivation or altered function of critical enzymes and transcription factors. The formation of protein adducts can disrupt normal cellular signaling and metabolic pathways, contributing to cytotoxicity and carcinogenicity. nih.govnih.gov

Environmental Dynamics and Biotransformation of Dibenz A,h Anthracen 5 Ol

Occurrence and Spatiotemporal Distribution in Environmental Matrices

Specific quantitative data on the presence of Dibenz(a,h)anthracen-5-ol in aquatic and sediment compartments are scarce. However, studies have detected other OH-PAHs in surface waters, indicating that these compounds are present in aquatic environments. mdpi.com For instance, a study screening for nine representative OH-PAHs in a lake in Hebei, China, found detectable concentrations of some of these compounds, suggesting their ubiquitous existence in water. mdpi.com

High molecular weight PAHs, like the parent Dibenz(a,h)anthracene, are characterized by low water solubility and a high tendency to adsorb to particulate matter. nih.govenviro.wiki This property leads to their accumulation in sediments. It is expected that this compound, although likely more water-soluble than its parent compound due to the hydroxyl group, will also partition to sediments. The distribution of PAHs in aquatic systems is often linked to proximity to industrial, urban, and high-traffic areas, which act as primary sources.

A study on various PAHs in the marine environment highlights that high molecular weight PAHs are of significant concern due to their persistence and potential for bioaccumulation. researchgate.net While specific data for this compound is not provided, the general trend for similar compounds suggests that it would be found in higher concentrations in sediments near pollution sources.

Table 1: General Occurrence of High Molecular Weight PAHs in Aquatic Environments

| Environmental Compartment | General Findings for High Molecular Weight PAHs | Inferred Behavior of this compound |

| Water Column | Low solubility, tend to adsorb to suspended particles. | Likely present in dissolved and particulate-bound phases. |

| Sediment | Act as a major sink, with concentrations often orders of magnitude higher than in the overlying water. | Expected to accumulate in sediments, particularly in depositional zones. |

| Biota | Bioaccumulation can occur, with concentrations varying by species and trophic level. | Potential for bioaccumulation in aquatic organisms. |

This table is based on the general behavior of high molecular weight PAHs and provides an inferred outlook for this compound due to the lack of specific data.

The primary sources of PAHs to soil and the atmosphere are anthropogenic, including industrial emissions, vehicle exhaust, and domestic heating. nih.gov High molecular weight PAHs are predominantly associated with particulate matter in the atmosphere due to their low volatility. nih.gov It is therefore anticipated that this compound, either emitted directly or formed through atmospheric reactions of the parent PAH, would be found adsorbed to atmospheric particulates.

Deposition of these particulates, through both wet and dry processes, leads to the contamination of soil. Similar to sediments, soil acts as a significant reservoir for high molecular weight PAHs. The persistence of these compounds in soil is influenced by factors such as soil organic matter content, microbial activity, and sunlight exposure. Hydroxylated PAHs are known to be formed from the atmospheric photodegradation of parent PAHs, which can lead to their presence in soil following deposition. researchgate.net

Bioremediation and Microbial Transformation Pathways

The bioremediation of PAHs is a key area of research, as microbial activity is a primary mechanism for their removal from the environment. While specific studies on the microbial transformation of this compound are not available, the degradation of the parent compound and other PAHs by bacteria and fungi has been extensively studied.

The microbial degradation of high molecular weight PAHs is a challenging process due to their low bioavailability and complex structures. However, a variety of bacteria and fungi have been identified that can initiate the breakdown of these compounds.

Bacterial Degradation: Bacteria typically initiate PAH degradation by incorporating both atoms of molecular oxygen into the aromatic ring, a reaction catalyzed by dioxygenase enzymes. This leads to the formation of cis-dihydrodiols, which can be further metabolized through ring cleavage and entry into central metabolic pathways. While the degradation of Dibenz(a,h)anthracene has been reported, the specific intermediates and pathways are not as well-elucidated as for smaller PAHs.

Fungal Degradation: Fungi, particularly white-rot fungi, possess powerful extracellular enzyme systems that are non-specific and can degrade a wide range of recalcitrant compounds, including high molecular weight PAHs. These enzymes, such as lignin peroxidases, manganese peroxidases, and laccases, generate highly reactive radicals that can oxidize PAHs. The initial oxidation products are often quinones. It is plausible that fungi capable of degrading Dibenz(a,h)anthracene could also transform this compound.

The enzymatic processes involved in the transformation of PAHs are central to their bioremediation. The key enzyme systems include:

Dioxygenases: Found in bacteria, these enzymes incorporate both atoms of O₂ into the aromatic nucleus to form cis-dihydrodiols. This is a critical first step in the bacterial degradation of PAHs.

Monooxygenases (Cytochrome P450s): These enzymes are found in both bacteria and fungi and incorporate a single oxygen atom into the PAH ring, often forming arene oxides that can be converted to trans-dihydrodiols and phenols. This system is a key pathway for the formation of hydroxylated PAHs in biological systems.

Ligninolytic Enzymes: Produced by white-rot fungi, this suite of extracellular enzymes includes lignin peroxidase (LiP), manganese peroxidase (MnP), and laccase. They have a broad substrate specificity and can oxidize high molecular weight PAHs, initiating their degradation.

The presence of a hydroxyl group on this compound may make it more susceptible to further enzymatic attack compared to its parent compound, potentially facilitating its breakdown.

Abiotic Degradation Processes (e.g., Photolysis)

In addition to microbial processes, abiotic degradation can contribute to the transformation of this compound in the environment. Photolysis, the breakdown of compounds by light, is a particularly important process for PAHs and their derivatives, especially in aquatic systems and on surfaces exposed to sunlight.

Studies on other OH-PAHs have shown that they can undergo rapid photochemical degradation in sunlit surface waters. The photodegradation kinetics often follow pseudo-first-order models. The half-lives of OH-PAHs can vary significantly depending on their chemical structure and environmental conditions. For example, factors such as the presence of dissolved organic matter, nitrate, and iron species can influence the rate of photolysis in natural waters.

The photochemical transformation of OH-PAHs can proceed through direct photolysis, where the molecule itself absorbs light, and indirect photolysis, which involves reactions with photochemically generated reactive species like hydroxyl radicals and singlet oxygen. The degradation pathways can be complex, leading to the formation of various intermediates, including quinones and further hydroxylated products.

Information regarding this compound is currently unavailable in the requested format.

Extensive research has been conducted to gather specific data concerning the environmental dynamics and biotransformation of the chemical compound This compound , with a particular focus on its bioaccumulation and biomonitoring in non-human model environmental organisms. However, detailed research findings and data tables explicitly for "this compound" are not presently available in the public domain.

The available scientific literature and environmental studies focus predominantly on the parent compound, Dibenz(a,h)anthracene . This body of research provides significant insights into the bioaccumulation patterns and has led to the use of various organisms as biomonitors for this potent polycyclic aromatic hydrocarbon (PAH).

Studies on Dibenz(a,h)anthracene indicate that it is very toxic to aquatic organisms and can bioaccumulate in the food chain. ilo.org Its high lipophilicity suggests a tendency to accumulate in the fatty tissues of organisms. Biomonitoring efforts have utilized organisms such as lichens, bivalves, and various fish species to assess the environmental presence and concentration of Dibenz(a,h)anthracene. For instance, lichens have been identified as effective bioindicators of air pollution, with studies showing detectable concentrations of Dibenz(a,h)anthracene.

While the metabolism of Dibenz(a,h)anthracene is known to produce various hydroxylated metabolites, specific research detailing the bioaccumulation and biomonitoring of this compound as a distinct entity is not sufficiently documented to fulfill the requirements of the requested article. The metabolic pathways of Dibenz(a,h)anthracene are complex, leading to the formation of dihydrodiols and diol-epoxides, but specific data on the environmental fate of the 5-ol metabolite is lacking.

Therefore, the generation of a scientifically accurate and detailed article, complete with data tables on the bioaccumulation and biomonitoring of this compound in non-human organisms, cannot be completed at this time due to the absence of specific research on this particular compound.

Advanced Analytical Methodologies for Research on Dibenz A,h Anthracen 5 Ol

Chromatographic Separation Techniques for Complex Mixtures

The separation of Dibenz(a,h)anthracen-5-ol from its parent compound and other metabolites is a critical step in its analysis. Various chromatographic techniques have been developed and optimized for the separation of PAHs and their derivatives.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of hydroxylated PAHs due to its versatility in handling thermally labile and less volatile compounds. The separation is typically achieved using reverse-phase columns, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, commonly acetonitrile and water. A gradient elution, where the mobile phase composition is varied over time, is often employed to achieve optimal separation of a wide range of PAH metabolites with varying polarities.

Diverse detection systems can be coupled with HPLC to enhance selectivity and sensitivity:

UV/Diode Array Detection (DAD): This is a common detection method for PAHs, as their aromatic structures exhibit strong ultraviolet absorbance. A DAD detector can acquire spectra across a range of wavelengths simultaneously, aiding in compound identification.

Fluorescence Detection (FLD): Many PAHs and their hydroxylated metabolites are naturally fluorescent. FLD offers higher sensitivity and selectivity compared to UV detection, as not all co-eluting compounds will fluoresce at the specific excitation and emission wavelengths used for the target analyte.

| Parameter | Typical Conditions for Hydroxylated PAH Analysis |

|---|---|

| Column | Reverse-phase C18 or PAH-specific columns |

| Mobile Phase | Gradient of acetonitrile and water |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient to 40°C |

| Detection | UV/DAD (e.g., 254 nm) or Fluorescence (analyte-specific excitation/emission wavelengths) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, hydroxylated PAHs like this compound are not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert the polar hydroxyl group into a less polar, more volatile functional group.

A common derivatization technique is silylation , where a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the analyte, making it amenable to GC separation. The derivatized sample is then injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification.

| Parameter | Typical Conditions for Derivatized Hydroxylated PAH Analysis |

|---|---|

| Derivatization Agent | BSTFA or MSTFA |

| GC Column | DB-5ms or similar nonpolar capillary column |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Initial temperature around 60-100°C, ramped to 300-320°C |

| Ionization Mode | Electron Ionization (EI) |

| Detection | Mass Spectrometer (Scan or Selected Ion Monitoring - SIM) |

Ultra-High Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) compared to traditional HPLC. This results in significantly higher resolution, improved peak shapes, and much faster analysis times. When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS becomes an exceptionally powerful tool for the trace-level quantification of this compound in complex matrices.

The high resolving power of UPLC allows for the separation of closely related isomers of hydroxylated PAHs, which can be a significant challenge in toxicological studies. The subsequent detection by MS/MS provides a high degree of sensitivity and selectivity, minimizing interferences from the sample matrix.

Mass Spectrometry-Based Structural Elucidation and Quantitative Profiling

Mass spectrometry is an indispensable tool in the study of this compound, providing not only quantitative data but also crucial structural information for the identification of metabolites and their adducts.

High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. This capability is critical for determining the elemental composition of unknown metabolites and adducts of this compound. By comparing the measured accurate mass to theoretical masses of potential chemical formulas, researchers can confidently identify novel metabolites formed in biological systems. This is particularly important in understanding the metabolic pathways and identifying reactive intermediates that may bind to cellular macromolecules like DNA, forming adducts.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (precursor ions) are selected and then fragmented to produce a characteristic spectrum of product ions. This fragmentation pattern provides a structural fingerprint of the molecule.

For this compound, MS/MS can be used to:

Confirm its identity: By comparing the fragmentation pattern of a suspected this compound peak to that of a known standard.

Trace metabolic pathways: By identifying characteristic fragment ions, it is possible to deduce the structural modifications that have occurred during metabolism. For example, the loss of a water molecule (18 Da) or a carbonyl group (28 Da) from the precursor ion can indicate the presence and position of hydroxyl groups and subsequent oxidation products.

Quantify with high selectivity: In Multiple Reaction Monitoring (MRM) mode, the mass spectrometer is set to specifically detect one or more precursor-to-product ion transitions that are unique to the target analyte. This provides exceptional selectivity and sensitivity for quantification, even in very complex samples.

| MS/MS Parameter | Application in this compound Research |

|---|---|

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Precursor Ion Selection | Selection of the [M+H]+ or [M-H]- ion of this compound |

| Collision Energy | Optimized to induce characteristic fragmentation |

| Product Ion Scanning | Acquisition of a full fragment ion spectrum for structural elucidation |

| Multiple Reaction Monitoring (MRM) | Highly selective and sensitive quantification based on specific fragmentation pathways |

Spectroscopic Techniques for Characterization of Molecular Interactions

Spectroscopic methods are pivotal in understanding the structural features of this compound and its interactions with biological macromolecules. These techniques provide insights into the electronic and structural changes that occur upon binding, which are crucial for mechanistic research.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including metabolites of PAHs. For this compound, ¹H and ¹³C NMR spectroscopy would be essential to confirm the position of the hydroxyl group on the dibenz(a,h)anthracene backbone.

Table 1: Hypothetical ¹H NMR Chemical Shift Assignments for this compound in CDCl₃

| Proton Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 | 8.5 - 8.7 | d | ~8.0 |

| H-2 | 7.5 - 7.7 | t | ~7.5 |

| H-3 | 7.5 - 7.7 | t | ~7.5 |

| H-4 | 8.0 - 8.2 | d | ~8.0 |

| H-6 | 7.8 - 8.0 | d | ~8.5 |

| H-7 | 9.0 - 9.2 | d | ~8.5 |

| H-8 | 7.6 - 7.8 | t | ~7.5 |

| H-9 | 7.6 - 7.8 | t | ~7.5 |

| H-10 | 8.8 - 9.0 | d | ~8.0 |

| H-11 | 7.9 - 8.1 | d | ~8.0 |

| H-12 | 7.7 - 7.9 | t | ~7.5 |

| H-13 | 7.7 - 7.9 | t | ~7.5 |

| H-14 | 8.9 - 9.1 | d | ~8.0 |

| OH | 5.0 - 6.0 | br s | - |

Note: This table is a hypothetical representation based on known shifts for similar aromatic compounds and the expected influence of a hydroxyl group. Actual values would need to be determined experimentally.

UV-Vis and Fluorescence Spectroscopy for Interaction Studies

UV-Vis and fluorescence spectroscopy are powerful techniques for studying the interactions of molecules like this compound with biomolecules such as DNA and proteins. These methods are highly sensitive to changes in the electronic environment of the fluorophore.

The introduction of a hydroxyl group to the aromatic system of dibenz(a,h)anthracene is expected to cause a bathochromic (red) shift in the UV-Vis absorption and fluorescence emission spectra due to the electron-donating nature of the hydroxyl group.

Interaction studies would involve titrating this compound with a biological macromolecule and observing the changes in its spectroscopic properties. For instance, intercalation of the molecule into DNA would likely result in changes in the absorption spectrum (hypochromism or hyperchromism) and a significant quenching or enhancement of its fluorescence, along with shifts in the emission maximum. These changes can be used to determine binding constants, stoichiometry, and the mode of interaction.

Table 2: Expected Spectroscopic Properties of this compound and their Application in Interaction Studies

| Spectroscopic Parameter | Expected Observation for this compound | Application in Interaction Studies |

| UV-Vis Absorption | ||

| λmax (nm) | Shifted to longer wavelengths compared to the parent PAH. | Monitoring changes in λmax and absorbance upon binding to macromolecules to determine binding affinity. |

| Molar Absorptivity (ε) | High, characteristic of polycyclic aromatic systems. | Quantifying the concentration of the compound in solution. |

| Fluorescence Emission | ||

| λem (nm) | Emission at a longer wavelength than the parent PAH. | Observing shifts in emission wavelength to probe the polarity of the binding site. |

| Quantum Yield (Φf) | Potentially high, making it a sensitive probe. | Measuring changes in fluorescence intensity (quenching or enhancement) to calculate binding constants. |

| Fluorescence Lifetime (τ) | Nanosecond range, sensitive to the local environment. | Time-resolved fluorescence measurements can provide information on dynamic quenching and binding heterogeneity. |

Development of Novel Biosensors and Immunoassays for Mechanistic Research

The development of sensitive and selective analytical tools is crucial for understanding the mechanisms of action of this compound. Biosensors and immunoassays offer the potential for rapid and high-throughput detection, which is beneficial for mechanistic studies.

While specific biosensors or immunoassays for this compound have not been reported, the principles applied to other hydroxylated PAHs can be adapted. For instance, electrochemical biosensors have been developed for the detection of 1-hydroxypyrene, a biomarker for PAH exposure. acs.orgnih.gov These sensors often utilize modified electrodes that can electrochemically oxidize the hydroxyl group, producing a measurable current that is proportional to the concentration of the analyte. acs.orgnih.gov A similar approach could be envisioned for this compound.

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), rely on the specific recognition of an antigen by an antibody. The development of an immunoassay for this compound would require the synthesis of a suitable hapten that mimics its structure, which would then be used to generate specific antibodies. These antibodies could then be employed in a competitive ELISA format to quantify the analyte in biological samples, providing valuable data for mechanistic and exposure assessment studies. The development of such assays would be a significant step forward in the research of this particular PAH metabolite.

Table 3: Potential Biosensor and Immunoassay Strategies for this compound

| Technique | Principle | Potential Application for this compound |

| Electrochemical Biosensor | Oxidation of the phenolic hydroxyl group at a modified electrode surface. | Rapid and sensitive quantification in biological fluids to study metabolic pathways and kinetics. |

| Immunoassay (ELISA) | Competitive binding of this compound and a labeled analog to a specific antibody. | High-throughput screening of samples to assess exposure levels and for use in mechanistic studies investigating protein binding. |

| Fluorescence-based Biosensor | Changes in the fluorescence of a recognition element (e.g., an antibody or a specific protein) upon binding to this compound. | Real-time monitoring of interactions with biological targets to understand binding dynamics. |

Computational Chemistry and Theoretical Modeling of Dibenz A,h Anthracen 5 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of Dibenz(a,h)anthracen-5-ol, which in turn govern its chemical behavior and reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability; molecules with a small HOMO-LUMO gap are generally more reactive. libretexts.orgnih.gov

For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, FMO analysis helps to identify the regions of the molecule most susceptible to electrophilic or nucleophilic attack. In the case of this compound, the introduction of a hydroxyl group (-OH) onto the dibenz(a,h)anthracene backbone is expected to significantly influence the electron distribution, and consequently the energies and shapes of the frontier orbitals, compared to the parent compound. Perturbational molecular orbital calculations have been used to predict the formation of predominant phenols of dibenz[a,h]anthracene (B1670416) (DBA), including the 2-, 4-, and 5-phenols, through the aromatization of arene oxides. nih.gov

Electrophilic indices, derived from quantum chemical calculations, provide a quantitative measure of a molecule's electrophilic character. These indices can help to predict the likelihood of a molecule reacting with nucleophilic sites in biological macromolecules like DNA and proteins.

| Parameter | Description | Relevance to this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | The -OH group is expected to raise the HOMO energy, potentially increasing reactivity towards electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | The LUMO distribution indicates sites susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO; an indicator of chemical reactivity and stability. libretexts.org | A smaller gap suggests higher reactivity, which is crucial for metabolic activation. |

| Electrophilicity Index (ω) | A quantitative measure of a molecule's ability to act as an electrophile. | Helps to predict the potential for covalent bond formation with biological nucleophiles. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

In silico tools can predict the sites on a molecule that are most susceptible to metabolic transformation, often referred to as "metabolic soft spots". novartis.com These predictions are based on factors such as the reactivity of specific atoms, their accessibility to enzymes, and knowledge-based models of metabolic reactions. nih.gov For this compound, the aromatic rings and the hydroxyl group itself are potential sites for further metabolism.

Computational studies on the parent compound, dibenz[a,h]anthracene (DBA), have shown that metabolic attack by cytochrome P-450 dependent monooxygenases occurs at the 1,2-, 3,4-, and 5,6-positions. nih.gov This leads to the formation of various metabolites, including phenols and dihydrodiols. The formation of this compound is a result of metabolic attack at the 5,6-position (the K-region), followed by rearrangement of the initial arene oxide. Perturbational molecular orbital calculations have been successfully used to predict the predominant phenols formed from DBA, including the 5-phenol. nih.gov These theoretical predictions align with experimental findings that identify the 5-phenol (this compound) as a metabolite. nih.gov

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule like this compound might bind to and interact with a biological target, such as a receptor or an enzyme.

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating the toxicity of many PAHs. nih.govnih.gov Upon binding a ligand, the AhR translocates to the nucleus and initiates the transcription of genes, including those for metabolic enzymes like cytochrome P450s. nih.gov

Molecular docking can be used to predict the preferred binding pose of this compound within the ligand-binding pocket of the AhR. These simulations calculate a binding score or affinity, which estimates the strength of the interaction. Molecular dynamics simulations can then be used to refine the docked pose and to study the stability of the ligand-receptor complex over time. Understanding the binding affinity and conformation of this compound with the AhR is key to predicting its potential to induce downstream toxic effects.

The carcinogenicity of many PAHs is linked to the ability of their metabolites to form covalent adducts with DNA. medchemexpress.com These adducts can distort the DNA helix, leading to errors during replication and potentially causing mutations that initiate cancer. nih.govresearchgate.net While phenols themselves are not typically the ultimate carcinogenic metabolites, they are key intermediates in the metabolic pathways that lead to highly reactive species like diol epoxides.

For DBA, metabolism through the 3,4-diol leads to the formation of a bay-region diol epoxide, which is a potent mutagen. nih.gov Studies have identified DNA adducts resulting from the interaction of DBA-3,4-diol-1,2-oxide with deoxyguanosine. nih.gov Further metabolism can also lead to the formation of bis-diols, which also form DNA adducts. nih.gov Computational modeling can be used to simulate the formation of these DNA adducts and to study their effects on DNA structure. These models can predict:

The preferred sites of adduction on the DNA molecule.

The specific conformations that the adducted DNA segment adopts.

The energetic stability of these adducts.

In Silico Prediction of Metabolic Pathways and Enzyme Selectivity

Computational tools can be used to predict the entire metabolic fate of a xenobiotic. nih.govfrontiersin.org These systems use databases of known biotransformations and rule-based algorithms to predict the likely metabolites of a parent compound. researchgate.net

For this compound, in silico models can predict its potential for further metabolism, such as conjugation reactions (e.g., glucuronidation or sulfation) of the hydroxyl group, or further oxidation on the aromatic rings. Experimental studies on DBA metabolism by rat liver microsomes have identified over 30 metabolites, including various phenols, dihydrodiols, and tetrols. nih.gov The primary sites of attack by cytochrome P-450 enzymes are the 1,2-, 3,4-, and 5,6-positions in a ratio of approximately 1.7:1.9:1.0. nih.gov

The metabolism is also highly stereoselective. For example, the trans-dihydrodiols formed are highly enriched in their R,R enantiomers. nih.govnih.gov Computational models, particularly those that combine quantum mechanics with molecular mechanics (QM/MM), can be used to study the interactions between a substrate and the active site of a specific metabolizing enzyme, such as a particular cytochrome P450 isoform. rug.nl These models can help to explain the observed regioselectivity and stereoselectivity of enzyme-catalyzed reactions, providing a deeper understanding of why certain metabolic pathways are favored over others for Dibenz(a,h)anthracene and its derivatives.

| Predicted Metabolite Type | Precursor | Key Enzymes | Relevance |

| Dihydrodiols | Dibenz(a,h)anthracene | Cytochrome P450, Epoxide Hydrolase | Precursors to carcinogenic diol epoxides. nih.govnih.gov |

| Phenols (e.g., 5-ol) | Dibenz(a,h)anthracene | Cytochrome P450 | Products of arene oxide aromatization; can undergo further metabolism. nih.gov |

| Diol Epoxides | Dihydrodiols | Cytochrome P450 | Ultimate carcinogenic metabolites that form DNA adducts. nih.gov |

| Tetrols | Diol Epoxides / Bis-dihydrodiols | Hydrolysis | Detoxification products or indicators of diol epoxide formation. nih.govnih.gov |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Emerging Research Avenues and Future Directions for Dibenz A,h Anthracen 5 Ol Studies

Integration of Multi-Omics Technologies (e.g., Transcriptomics, Proteomics, Metabolomics) in Mechanistic Toxicology

Multi-omics approaches offer a systems-level understanding of the biological perturbations induced by xenobiotics. By integrating data from transcriptomics, proteomics, and metabolomics, researchers can construct a more complete picture of the molecular mechanisms underlying the toxicity of Dibenz(a,h)anthracen-5-ol.

Transcriptomics: High-throughput sequencing of mRNA (RNA-Seq) can reveal dose- and time-dependent changes in gene expression following exposure to this compound. Studies on the parent compound, DBA, have already demonstrated the power of this approach. For instance, in a study using Muta™Mouse males, oral gavage with DBA resulted in significant alterations in the expression of genes implicated in vital biological functions, including circadian rhythm, glucose and lipid metabolism, immune response, cell cycle, and apoptosis. A dose-dependent increase in liver DNA adduct levels and lacZ mutant frequency was also observed, indicating genotoxicity. These transcriptomic changes were more pronounced for DBA compared to benzo[a]pyrene, another well-studied PAH, suggesting a potent role for the aryl hydrocarbon receptor (AhR) in mediating these effects. Future studies could apply similar methodologies to this compound to identify its specific target genes and pathways.

Proteomics: The analysis of the entire protein complement of a cell or tissue can provide insights into the functional consequences of altered gene expression. While specific proteomic studies on this compound are currently lacking, this approach could identify protein biomarkers of exposure and effect. Techniques such as mass spectrometry-based proteomics could be employed to quantify changes in protein abundance and post-translational modifications in response to the compound, shedding light on its mechanisms of action.

Metabolomics: The comprehensive analysis of small-molecule metabolites provides a snapshot of the metabolic state of a biological system. A study on DBA-induced pulmonary injury in rats utilized metabolomics to reveal significant disruptions in key metabolic pathways, including folate biosynthesis, glycerophospholipid metabolism, and nitrogen metabolism. researchgate.net These alterations were linked to heightened inflammatory responses and oxidative stress in the lungs. researchgate.net Applying metabolomics to study this compound could identify specific metabolic signatures of its toxicity and reveal its impact on cellular energy metabolism and biosynthetic pathways.

| Omics Technology | Application in Dibenz(a,h)anthracene Research | Potential for this compound Studies |

| Transcriptomics | Identified alterations in gene expression related to cancer, metabolism, and cell cycle in mice exposed to DBA. | Elucidate specific gene expression signatures and regulatory networks affected by the metabolite. |

| Proteomics | Currently limited data available for DBA. | Identify protein biomarkers of exposure and effect, and understand post-translational modifications induced by the metabolite. |

| Metabolomics | Revealed disruptions in key metabolic pathways and links to inflammation and oxidative stress in rats exposed to DBA. researchgate.net | Characterize the metabolic fingerprint of this compound toxicity and its impact on cellular metabolism. |

Development of Advanced In Vitro and In Vivo (Non-Human) Experimental Models for Complex Biological Systems

To better predict human responses to this compound, there is a growing need for more physiologically relevant experimental models that can recapitulate the complexity of biological systems.

Advanced In Vitro Models: Traditional two-dimensional (2D) cell cultures often fail to capture the intricate cell-cell and cell-matrix interactions that occur in vivo. Three-dimensional (3D) culture systems, such as spheroids and organoids , offer a more realistic microenvironment for toxicological studies. nih.govnih.gov For instance, human liver organoids have been shown to be more sensitive to drug-induced toxicities compared to 2D cell cultures. frontiersin.org The use of liver spheroids to assess the metabolic responses to PAHs has also demonstrated the importance of long-term exposure in revealing metabolic disruptions. biorxiv.org These models could be invaluable for studying the metabolism and hepatotoxicity of this compound in a human-relevant context. Furthermore, organ-on-a-chip technology, which involves creating microfluidic devices that mimic the structure and function of human organs, presents a promising platform for investigating the systemic effects of toxicants and their metabolites. researchgate.net

Advanced In Vivo (Non-Human) Models: The zebrafish embryotoxicity test (ZET) has emerged as a powerful tool for assessing the developmental toxicity of chemicals. A study evaluating the effects of several PAHs, including DBA, using the ZET, observed various developmental abnormalities such as edemas, deformed body shape, and mortality. nih.govresearchgate.net This model allows for the rapid screening of compounds and can provide insights into their potential teratogenic effects. Such an approach could be readily applied to this compound to evaluate its developmental toxicity profile. nih.gov

| Model System | Description | Relevance to this compound Research |

| Spheroids | 3D aggregates of cells that mimic the microenvironment of tissues. nih.gov | Studying the chronic toxicity and metabolic disruption in a more physiologically relevant context. biorxiv.org |

| Organoids | 3D cell cultures derived from stem cells that self-organize to resemble the structure and function of an organ. nih.gov | Assessing the hepatotoxicity and metabolism of the compound in human-like liver models. frontiersin.org |

| Organ-on-a-Chip | Microfluidic devices that replicate the key functions of human organs. researchgate.net | Investigating the systemic toxicity and interplay between different organs upon exposure. |

| Zebrafish Embryos | A vertebrate model used for high-throughput screening of developmental toxicity. nih.govresearchgate.net | Rapidly evaluating the potential teratogenic and developmental effects of the metabolite. |

High-Throughput Methodologies for Identifying Novel Molecular Interactions

Identifying the direct molecular targets of this compound is crucial for understanding its mechanism of action. High-throughput screening (HTS) methodologies are instrumental in this endeavor.

While traditional HTS involves screening large chemical libraries for activity against a specific target, newer approaches can be used to identify the targets of a specific compound. Technologies such as DNA-encoded libraries (DELs) allow for the screening of billions of compounds against a protein of interest to identify binders. wikipedia.orgnih.gov Conversely, DEL technology could be adapted to identify the protein targets of a specific molecule like this compound by immobilizing the compound and screening a library of proteins. This would enable the rapid and efficient identification of novel molecular interactions. sigmaaldrich.com

Furthermore, high-throughput analytical methods are being developed for the rapid screening of PAHs and their metabolites in biological and environmental samples, which can facilitate exposure assessment and biomonitoring studies. nih.govresearchgate.netfda.gov

| Methodology | Description | Application for this compound |

| DNA-Encoded Libraries (DELs) | Large collections of chemical compounds individually tagged with a unique DNA barcode, allowing for massive parallel screening. wikipedia.orgnih.govsigmaaldrich.com | Identification of novel protein targets and binding partners of the metabolite. |

| High-Throughput Analytical Screening | Rapid and automated methods for the detection and quantification of chemicals in various matrices. nih.govresearchgate.netfda.gov | Facilitating large-scale exposure and biomonitoring studies to assess human exposure levels. |

Exploration of Nanomaterial-Based Research Probes and Delivery Systems for Mechanistic Study

Nanomaterials offer unique properties that can be harnessed to develop novel tools for toxicological research.

Nanomaterial-Based Research Probes: Fluorescent nanoparticles, such as quantum dots (QDs) , can be functionalized to act as sensitive probes for detecting intracellular molecules and monitoring cellular processes in real-time. researchgate.netnih.gov For instance, QDs could be designed to detect reactive oxygen species (ROS) generated in response to this compound exposure, providing insights into oxidative stress mechanisms. Nanoparticle-based sensors are also being developed for the sensitive and rapid detection of PAHs in environmental samples. researchgate.netresearchgate.netdrdo.gov.in

Nanomaterial-Based Delivery Systems: The controlled delivery of this compound to specific cells or tissues in vitro and in vivo can be achieved using nanomaterial-based carriers. Carbon nanotubes , for example, have been explored as delivery systems for various molecules and could potentially be used to study the targeted effects of this metabolite. nih.govyoutube.com Such systems would allow for more precise mechanistic studies by minimizing off-target effects and enabling the investigation of cellular responses in a more controlled manner.

| Nanomaterial | Application | Relevance to this compound Research |

| Quantum Dots (QDs) | Fluorescent semiconductor nanocrystals with tunable optical properties. researchgate.netnih.gov | Development of intracellular probes to monitor cellular processes like oxidative stress in real-time. |

| Gold Nanoparticles (AuNPs) | Metallic nanoparticles with unique optical and electronic properties. researchgate.net | Creation of sensitive sensors for the detection of the metabolite in biological and environmental samples. |

| Carbon Nanotubes (CNTs) | Allotropes of carbon with a cylindrical nanostructure. nih.govyoutube.com | Use as delivery vehicles for targeted administration of the metabolite in mechanistic studies. |

Q & A

Basic Research Questions

Q. How can Dibenz(a,h)anthracene be structurally identified and validated in environmental samples?